molecular formula C11H13NOS B13945838 7-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione

7-methoxy-1-methyl-3,4-dihydroquinoline-2(1H)-thione

Cat. No.: B13945838
M. Wt: 207.29 g/mol
InChI Key: DZKWIPRTLSWTCL-UHFFFAOYSA-N
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Description

2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- is a heterocyclic organic compound with the molecular formula C12H14O2. It is known for its use as a reagent in the synthesis of various pharmaceutical compounds, including opioid analgesics like dezocine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- typically involves the reaction of 7-methoxy-2-tetralone with iodomethane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of compounds that modulate opioid receptors, thereby exerting analgesic effects. The compound’s methoxy and methyl groups play a crucial role in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinolinethione, 3,4-dihydro-7-methoxy-1-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its methoxy and methyl groups enhance its reactivity and make it a valuable intermediate in the synthesis of pharmaceutical compounds.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

7-methoxy-1-methyl-3,4-dihydroquinoline-2-thione

InChI

InChI=1S/C11H13NOS/c1-12-10-7-9(13-2)5-3-8(10)4-6-11(12)14/h3,5,7H,4,6H2,1-2H3

InChI Key

DZKWIPRTLSWTCL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)CCC2=C1C=C(C=C2)OC

Origin of Product

United States

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